molecular formula C14H17NO3 B11041758 N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide

N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide

Cat. No.: B11041758
M. Wt: 247.29 g/mol
InChI Key: OOZMIGYLQIWDOZ-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an ethyl chain, which is further connected to a butynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide typically involves the reaction of 2,5-dimethoxyphenethylamine with butynoic acid or its derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane. The reaction is usually carried out under nitrogen atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the butynamide moiety, where nucleophiles like amines or thiols replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-methylbenzamide
  • N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)acetamide
  • N-[1-(2,5-Dimethoxyphenyl)ethyl]-N’-propylurea

Uniqueness

N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide is unique due to its butynamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the butynamide group allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]but-2-ynamide

InChI

InChI=1S/C14H17NO3/c1-5-6-14(16)15-10(2)12-9-11(17-3)7-8-13(12)18-4/h7-10H,1-4H3,(H,15,16)

InChI Key

OOZMIGYLQIWDOZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC(C)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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